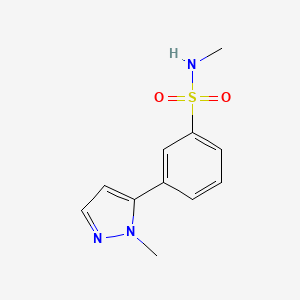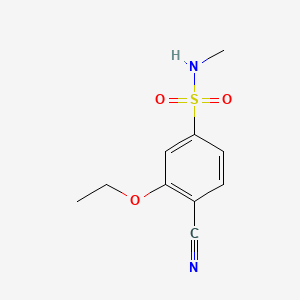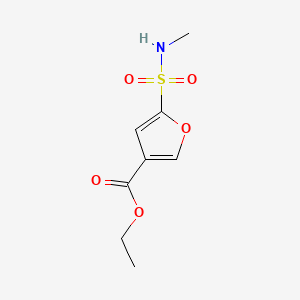
N-Methyl-3-(2-methyl-2H-pyrazol-3-yl)-benzenesulfonamide, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-3-(2-methyl-2H-pyrazol-3-yl)-benzenesulfonamide, or N-methyl-3-pyrazolylbenzenesulfonamide, is a synthetic compound with numerous applications in a variety of scientific research fields. It is a white, crystalline solid that is soluble in water and has a molecular formula of C13H14N2O3S. This compound is used in a variety of laboratory experiments and is known for its stability, low toxicity, and high solubility in water.
Wissenschaftliche Forschungsanwendungen
N-methyl-3-pyrazolylbenzenesulfonamide has a variety of applications in scientific research. It is used as a reagent in organic synthesis, a catalyst in pharmaceutical synthesis, and a ligand in coordination chemistry. It is also used in the synthesis of anti-cancer drugs, antibiotics, and other pharmaceuticals. Additionally, it is used as a model compound in studies of enzyme kinetics and protein-ligand interactions.
Wirkmechanismus
N-methyl-3-pyrazolylbenzenesulfonamide acts as a ligand in coordination chemistry, forming complexes with transition metals. It is also used as a catalyst in pharmaceutical synthesis, where it acts as a proton donor and/or acceptor. In enzyme kinetics, it acts as a substrate for enzymes, which catalyze its reaction.
Biochemical and Physiological Effects
N-methyl-3-pyrazolylbenzenesulfonamide has been used in a variety of studies to investigate the biochemical and physiological effects of the compound. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Additionally, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-3-pyrazolylbenzenesulfonamide has several advantages and limitations when used in laboratory experiments. One advantage is its low toxicity and high solubility in water, which makes it a safe and easy to use compound. Additionally, its stability makes it suitable for use in a variety of experiments. A limitation of the compound is its low reactivity, which makes it difficult to use in certain types of experiments.
Zukünftige Richtungen
N-methyl-3-pyrazolylbenzenesulfonamide has potential for use in a variety of future research applications. For example, it could be used to develop new drugs for the treatment of cancer and other diseases. Additionally, it could be used to study the effects of the compound on enzyme kinetics and protein-ligand interactions. Furthermore, it could be used to develop new catalysts for pharmaceutical synthesis. Finally, it could be used to investigate the biochemical and physiological effects of the compound on the human body.
Synthesemethoden
N-methyl-3-pyrazolylbenzenesulfonamide can be synthesized using a variety of methods. The most common method is to react 3-methyl-2H-pyrazol-3-ylbenzenesulfonamide with methyl iodide in the presence of a base, such as sodium hydroxide. This reaction produces N-methyl-3-pyrazolylbenzenesulfonamide as the main product. Other methods of synthesis include the reaction of 3-methyl-2H-pyrazol-3-ylbenzenesulfonamide with methyl iodide in the presence of a base, such as sodium hydroxide, and the reaction of 3-methyl-2H-pyrazol-3-ylbenzenesulfonamide with methyl iodide in the presence of a catalyst, such as palladium.
Eigenschaften
IUPAC Name |
N-methyl-3-(2-methylpyrazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-12-17(15,16)10-5-3-4-9(8-10)11-6-7-13-14(11)2/h3-8,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZHJIQKVXDDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287914.png)
![8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6287929.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287938.png)
![8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287945.png)
![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287949.png)
![8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287955.png)



![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287982.png)



